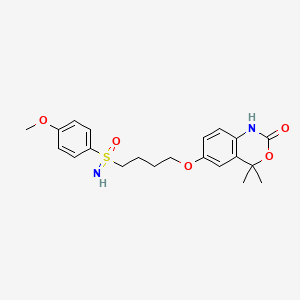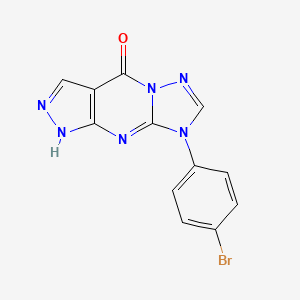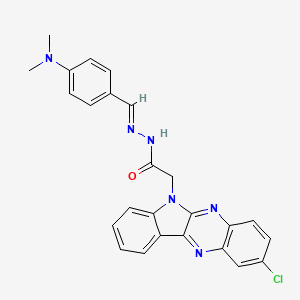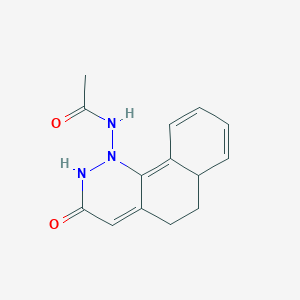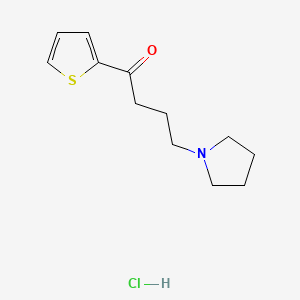
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- is a complex organic compound that belongs to the hydantoin family. Hydantoins are heterocyclic compounds containing a five-membered ring structure composed of three carbon atoms, one nitrogen atom, and one oxygen atom. The specific compound is characterized by the presence of a sec-butyl group, a dimethylamino propyl group, and a thio group, making it a unique derivative of hydantoin.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- typically involves the following steps:
Formation of the Hydantoin Ring: The initial step involves the cyclization of amino acids or their derivatives to form the hydantoin ring. This can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an amino acid with potassium cyanate and ammonium carbonate.
Introduction of the Sec-Butyl Group: The sec-butyl group can be introduced through alkylation reactions using sec-butyl halides in the presence of a strong base such as sodium hydride.
Attachment of the Dimethylamino Propyl Group: This step involves the reaction of the hydantoin derivative with 3-dimethylaminopropyl chloride in the presence of a base like triethylamine.
Incorporation of the Thio Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反应分析
Types of Reactions
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- undergoes various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form corresponding hydantoins with reduced functional groups using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, acyl chlorides, triethylamine as base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced hydantoins.
Substitution: Various substituted hydantoins depending on the reagents used.
科学研究应用
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylamino group allows it to interact with nucleophilic sites, while the thio group can form covalent bonds with electrophilic centers.
相似化合物的比较
Similar Compounds
Hydantoin: The parent compound with a simpler structure.
5-sec-Butyl-3-(3-(dimethylamino)propyl)hydantoin: Lacks the thio group.
5-sec-Butyl-3-(3-(dimethylamino)propyl)-2-oxo-hydantoin: Contains an oxo group instead of a thio group.
Uniqueness
Hydantoin, 5-sec-butyl-3-(3-(dimethylamino)propyl)-2-thio- is unique due to the presence of the thio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
86503-14-2 |
|---|---|
分子式 |
C12H23N3OS |
分子量 |
257.40 g/mol |
IUPAC 名称 |
(5R)-5-[(2R)-butan-2-yl]-3-[3-(dimethylamino)propyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C12H23N3OS/c1-5-9(2)10-11(16)15(12(17)13-10)8-6-7-14(3)4/h9-10H,5-8H2,1-4H3,(H,13,17)/t9-,10-/m1/s1 |
InChI 键 |
WISIUVFMEVODAQ-NXEZZACHSA-N |
手性 SMILES |
CC[C@@H](C)[C@@H]1C(=O)N(C(=S)N1)CCCN(C)C |
规范 SMILES |
CCC(C)C1C(=O)N(C(=S)N1)CCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





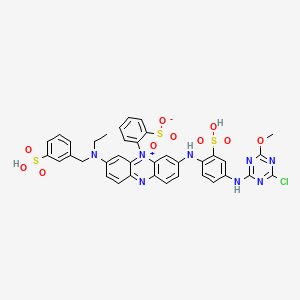
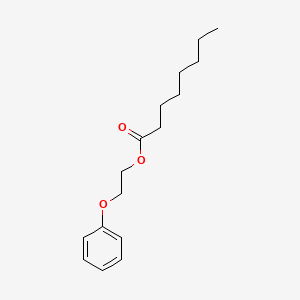


![3-(Nitromethyl)phenyl [1-(aminomethyl)cyclohexyl]acetate](/img/structure/B12750070.png)
